Synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate
Synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate
Abstract: Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a functionalized oxime of significant interest as a versatile building block in modern organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique combination of a reactive chloro-oxime moiety and a sterically demanding, acid-labile tert-butyl ester group allows for selective chemical transformations. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, detailed protocols for its characterization, and critical insights into the causality behind the selected experimental procedures. Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the reliable preparation and validation of Tert-butyl 2-chloro-2-(hydroxyimino)acetate.
Introduction
Chemical Identity and Significance
Tert-butyl 2-chloro-2-(hydroxyimino)acetate, a derivative of glyoxylic acid oxime, belongs to the class of α-halo-α-oximino esters. These compounds are pivotal intermediates, largely due to the electrophilic nature of the carbon atom double-bonded to the nitrogen and the ability of the oxime group to direct or participate in various reactions. The ethyl ester analogue, Ethyl 2-chloro-2-(hydroxyimino)acetate, is well-documented as a precursor for generating nitrile oxides in situ for 1,3-dipolar cycloadditions, leading to the synthesis of isoxazolines and other complex heterocycles.[1]
The incorporation of a tert-butyl ester provides a distinct advantage over simpler alkyl esters. The tert-butyl group serves as an excellent protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions but readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to liberate the free acid with minimal side reactions.[2] This orthogonality is highly desirable in multi-step synthetic campaigns.
Scope and Purpose
This technical guide presents a scientifically grounded, logical approach to the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. While direct literature on this specific molecule is sparse, the methodologies described herein are derived from well-established, analogous chemical transformations. The primary objective is to equip researchers with a reliable experimental framework and the underlying chemical principles required for its successful implementation.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic strategy involves a two-step sequence starting from the readily available tert-butyl 2-aminoacetate (tert-butyl glycinate). This approach first involves the formation of the α-oximino ester, followed by chlorination. An alternative, and often more direct route for analogous ethyl esters, involves the reaction of a glycine ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[3] This one-pot diazotization, substitution, and oximation sequence is efficient and adaptable for the tert-butyl analogue.
Synthetic Workflow Diagram
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize Tert-butyl 2-chloro-2-(hydroxyimino)acetate from tert-butyl 2-aminoacetate hydrochloride.
Materials:
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Tert-butyl 2-aminoacetate hydrochloride
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Diethyl Ether (or Ethyl Acetate)
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Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Brine (saturated NaCl solution)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 2-aminoacetate hydrochloride (1.0 eq) in deionized water.
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Acidification: Cool the flask in an ice-salt bath to -5 °C to 0 °C. Slowly add concentrated hydrochloric acid (approx. 2.0-2.5 eq) while maintaining the low temperature.
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Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in deionized water. Add approximately half of this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. This is a highly reactive intermediate. Strict temperature control is crucial as diazonium salts are unstable at higher temperatures.
-
-
Oximation and Chlorination: After stirring for 15 minutes at 0 °C, add the remaining sodium nitrite solution dropwise. Continue stirring the mixture at 0 °C for an additional 45-60 minutes. The reaction mixture may change color.
-
Causality: This one-pot procedure leverages the reactivity of the diazonium intermediate, which undergoes substitution with chloride ions and subsequent tautomerization and reaction to form the more stable hydroxyimino group. Using a slight excess of sodium nitrite ensures the complete conversion of the starting amine.[3]
-
-
Workup: Once the reaction is complete (monitored by TLC), add a saturated brine solution to the flask. This helps to break any emulsions and increases the ionic strength of the aqueous phase, promoting the transfer of the organic product into the extraction solvent.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is often taken to the next step without further purification, but can be purified by column chromatography if necessary.[3]
Physicochemical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Predicted Spectroscopic and Physical Data
| Parameter | Predicted Value / Observation | Significance |
| Molecular Formula | C₆H₁₀ClNO₃ | Basic identity of the molecule. |
| Molecular Weight | 179.60 g/mol | Confirmed by mass spectrometry. |
| Appearance | Colorless to pale yellow crystalline solid or viscous liquid.[4] | Physical state at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.0-9.6 (s, 1H, N-OH), δ ~1.5 (s, 9H, C(CH₃)₃) | The singlet at ~1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[5] The downfield singlet corresponds to the oxime proton.[1] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (C=O), δ ~145 (C=N), δ ~85 (quaternary C of t-Bu), δ ~28 (CH₃ of t-Bu) | Confirms the presence of the ester carbonyl, the oxime carbon, and the distinct carbons of the tert-butyl group.[6][7] |
| IR Spectroscopy (ATR) | ν ~3300-3100 cm⁻¹ (br, O-H), ~1740 cm⁻¹ (s, C=O ester), ~1650 cm⁻¹ (w, C=N), ~1050 cm⁻¹ (s, N-O), ~750 cm⁻¹ (s, C-Cl) | Key functional group vibrations. The strong ester carbonyl stretch is a key indicator of successful esterification. The broad O-H stretch confirms the oxime.[8][9] |
| Mass Spec. (ESI+) | m/z 180.04 [M+H]⁺, 202.02 [M+Na]⁺. Fragmentation may show loss of isobutylene (m/z 56) to give the free acid ion. | Provides the molecular weight and confirms the elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns offer further structural clues.[6] |
| Storage Temperature | 2-8°C[4] | Recommended condition to maintain stability. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for Tert-butyl 2-chloro-2-(hydroxyimino)acetate is not widely available, a conservative approach based on analogous compounds is required.
-
Hazard Identification: The compound is expected to be harmful if swallowed and cause serious eye irritation. As a chloro-oxime derivative, it may be a skin irritant and a potential sensitizer.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, recommended at 2-8°C.[4] The material may be moisture-sensitive.[4]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10]
Conclusion
This guide outlines a comprehensive and technically sound strategy for the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. By adapting a well-established one-pot reaction and employing a suite of standard analytical techniques, researchers can reliably produce and validate this valuable synthetic intermediate. The emphasis on mechanistic causality and procedural safety ensures that this protocol is not merely a set of instructions, but a self-validating system for robust scientific inquiry. The unique properties conferred by the tert-butyl ester group make this compound a highly attractive tool for professionals in drug discovery and complex molecule synthesis.
References
-
Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: Scientific Reports URL: [Link]
-
Title: Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% Source: Cole-Parmer URL: [Link]
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]
-
Title: Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Source: YouTube URL: [Link]
-
Title: C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]
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- 4. guidechem.com [guidechem.com]
- 5. tert-Butyl chloroacetate(107-59-5) 1H NMR [m.chemicalbook.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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